2-(6-Bromopyrazin-2-yl)acetic acid
Description
2-(6-Bromopyrazin-2-yl)acetic acid is a brominated pyrazine derivative with an acetic acid functional group. Pyrazine-based compounds are heterocyclic aromatic systems known for their electron-deficient nature, making them reactive intermediates in organic synthesis and drug discovery. The bromine atom at the 6-position of the pyrazine ring enhances electrophilic substitution reactivity, while the acetic acid moiety provides a handle for further derivatization or coordination in biological systems .
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-(6-bromopyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3-8-2-4(9-5)1-6(10)11/h2-3H,1H2,(H,10,11) |
InChI Key |
KAPDCDFGASFPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Chemical Reactions Analysis
2-(6-Bromopyrazin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-(6-Bromopyrazin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetic acid group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(6-Bromopyrazin-2-yl)acetic acid with structurally related compounds, emphasizing substituent effects, reactivity, and biological activity:
| Compound Name | Structural Features | Key Properties/Applications | Reference |
|---|---|---|---|
| 2-(6-Bromopyridin-3-yl)acetic acid | Bromine at pyridine 6-position; acetic acid at 3-position | High reactivity for nucleophilic substitution; intermediate in drug synthesis . | |
| 2-(6-Bromo-2-chloropyridin-3-yl)acetic acid | Bromine (6-position) and chlorine (2-position) on pyridine | Dual halogenation increases electrophilicity; used in cross-coupling reactions . | |
| 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid | Bromine (5-position) and chlorine (3-position) | Moderate enzyme inhibition; lower solubility due to steric hindrance . | |
| Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate | Chlorine (6-position); esterified acetic acid | Enhanced stability for pharmacokinetic studies; used in protease inhibitor research . | |
| 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid | Methyl (6-position); ether linkage to acetic acid | Improved solubility; antimicrobial activity . | |
| 6-Bromo-3-pyridineacetic acid | Bromine at pyridine 6-position; acetic acid at 3-position | Similar to pyrazine analog but with altered electronic properties due to pyridine vs. pyrazine ring . |
Key Observations:
Halogen Position and Type :
- Bromine at the 6-position (pyridine/pyrazine) enhances reactivity for Suzuki-Miyaura couplings .
- Chlorine substituents (e.g., 2-position in pyridine) increase electrophilicity but may reduce solubility .
- Fluorine analogs (e.g., 2-(2-Bromo-6-fluoropyridin-4-yl)acetic acid) exhibit distinct metabolic stability due to fluorine’s electronegativity .
Functional Group Modifications :
- Esterification (e.g., ethyl or benzyl esters) improves membrane permeability in drug candidates .
- Methoxy or methyl groups (e.g., 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid) enhance solubility but may reduce target binding affinity .
Biological Activity :
- Brominated pyridines/pyrazines often show moderate enzyme inhibition (e.g., kinase or protease targets) .
- Dual halogenation (Br/Cl) can amplify cytotoxicity in anticancer agents but requires optimization for selectivity .
Structural and Electronic Analysis
- Pyrazine vs. Pyridine Rings :
Pyrazine’s two nitrogen atoms create a more electron-deficient ring compared to pyridine, favoring nucleophilic attack at brominated positions. This difference is critical in designing catalysts or inhibitors . - Acetic Acid vs. Ester Derivatives : The free carboxylic acid group facilitates hydrogen bonding in biological systems, while ester derivatives (e.g., ethyl 2-(6-bromopyridin-3-yl)acetate) are preferred for prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
